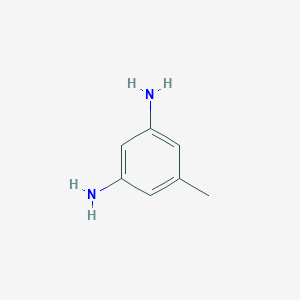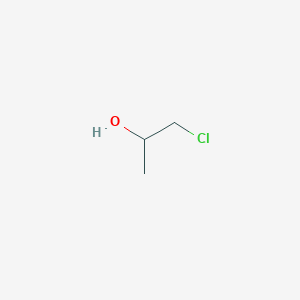![molecular formula C14H13NO B090665 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol CAS No. 17895-95-3](/img/structure/B90665.png)
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol, also known as DHBP, is a cyclic compound that has gained significant attention in the scientific community for its potential therapeutic applications. DHBP belongs to the class of heterocyclic compounds and is synthesized through various methods. The purpose of
Mecanismo De Acción
The mechanism of action of 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol is not fully understood. However, it has been suggested that 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol exerts its effects through the modulation of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has been shown to have various biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and anti-cancer effects. 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has also been shown to inhibit the proliferation and migration of cancer cells and to induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has several advantages for lab experiments, including its ease of synthesis and its low toxicity. 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has also been shown to have good stability and solubility, making it a suitable candidate for drug development. However, 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has some limitations, including its low bioavailability and its poor pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol. One direction is the development of 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol-based drugs for the treatment of cancer and autoimmune diseases. Another direction is the investigation of the mechanism of action of 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol and its interaction with various signaling pathways. Furthermore, the development of new synthesis methods for 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol and its derivatives can lead to the discovery of new analogs with improved pharmacokinetic properties and therapeutic potential.
Conclusion:
In conclusion, 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol is a cyclic compound that has gained significant attention in the scientific community for its potential therapeutic applications. 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol can be synthesized through various methods, and it has been studied for its anti-inflammatory, immunomodulatory, and anti-cancer effects. 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has several advantages for lab experiments, including its ease of synthesis and low toxicity, but it also has some limitations, including its low bioavailability and poor pharmacokinetic properties. There are several future directions for the research on 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol, including the development of 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol-based drugs and the investigation of its mechanism of action.
Métodos De Síntesis
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol can be synthesized through various methods, including the Pictet-Spengler cyclization, the Friedländer synthesis, and the Bischler-Napieralski reaction. The most commonly used method for the synthesis of 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol is the Pictet-Spengler cyclization, which involves the reaction of a tryptamine derivative with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to yield 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol.
Aplicaciones Científicas De Investigación
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has also been shown to have anti-inflammatory and immunomodulatory effects, which can be useful in the treatment of autoimmune diseases.
Propiedades
Número CAS |
17895-95-3 |
|---|---|
Nombre del producto |
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol |
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ol |
InChI |
InChI=1S/C14H13NO/c16-14-11-5-2-1-4-10(11)7-8-13-12(14)6-3-9-15-13/h1-6,9,14,16H,7-8H2 |
Clave InChI |
AAKDNSACNDXLSE-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC=N2)C(C3=CC=CC=C31)O |
SMILES canónico |
C1CC2=C(C=CC=N2)C(C3=CC=CC=C31)O |
Sinónimos |
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)







